molecular formula C12H9N3O B1517763 6-(3-Aminophenoxy)pyridine-3-carbonitrile CAS No. 1099689-56-1

6-(3-Aminophenoxy)pyridine-3-carbonitrile

Cat. No. B1517763
M. Wt: 211.22 g/mol
InChI Key: LRRQLOGRXRSCCT-UHFFFAOYSA-N
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Description

“6-(3-Aminophenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1099689-56-1. It has a molecular weight of 211.22 and its IUPAC name is 6-(3-aminophenoxy)nicotinonitrile .


Molecular Structure Analysis

The InChI code for “6-(3-Aminophenoxy)pyridine-3-carbonitrile” is 1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Studies have demonstrated the use of related pyridine-3-carbonitrile compounds in synthesizing new heterocyclic systems. For instance, compounds like 3-aminothieno[2,3-b]pyridine-2-carbonitriles were synthesized from 3-cyanopyridine-2-(1H)-thiones, leading to derivatives with pyrazole, pyrimidine, and pyridine rings (Gaber, Sherif, & Abu-Shanab, 2005).

Molecular Docking Analysis

Pyridine-3-carbonitrile derivatives have been utilized in molecular docking studies. These studies involve assessing the interaction of synthesized compounds with certain proteins or enzymes. For example, azafluorene derivatives of pyridine-3-carbonitrile were used for molecular docking analysis to explore potential inhibition of SARS CoV-2 RdRp (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Structural Analysis via X-ray Crystallography

Crystal structure analysis of pyridine-3-carbonitrile derivatives has been conducted to understand their molecular and crystalline structures. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Corrosion Inhibition Studies

Pyridine-3-carbonitrile derivatives have shown potential as corrosion inhibitors. Studies involving 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile and related compounds revealed their effectiveness in inhibiting corrosion on metal surfaces in acidic environments (Ansari, Quraishi, & Singh, 2015).

Development of Fluorescent Chemosensors

Pyridine-3-carbonitrile derivatives have been used in the development of fluorescent chemosensors. These chemosensors can detect specific ions or molecules, showcasing a change in fluorescence upon interaction. For instance, a study synthesized a compound from 2-aminopyridine-3-carbonitrile for sensing Fe3+ ions and picric acid (Santharam Roja, Shylaja, & Kumar, 2020).

Antimicrobial and Antioxidant Studies

Pyridine-3-carbonitrile derivatives have been investigated for their antimicrobial and antioxidant properties. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized and tested for their antimicrobial and antioxidant activities (Flefel et al., 2018).

Anti-bacterial Activity of Novel Derivatives

The antibacterial activity of novel derivatives of pyridine-3-carbonitrile has been a subject of research. Compounds like pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their effectiveness against bacterial infections (Rostamizadeh et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335, which indicate various hazards including harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

6-(3-aminophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRQLOGRXRSCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminophenoxy)pyridine-3-carbonitrile

CAS RN

1099689-56-1
Record name 6-(3-aminophenoxy)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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